molecular formula C10H7F2NO2 B1459354 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid CAS No. 1019115-63-9

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid

Cat. No.: B1459354
CAS No.: 1019115-63-9
M. Wt: 211.16 g/mol
InChI Key: LTZBQOJTNDXRIJ-UHFFFAOYSA-N
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Description

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid is a synthetic, fluorinated analog of Indole-3-acetic acid (IAA), a fundamental plant hormone of the auxin class . IAA is the most common naturally occurring auxin, critical for regulating nearly every aspect of plant growth and development, including cell elongation, division, and tropic responses . The introduction of fluorine atoms at the 4 and 7 positions of the indole ring is a strategic modification in medicinal and agricultural chemistry, as fluorine can enhance metabolic stability, influence binding affinity, and alter the physicochemical properties of the molecule, making it a valuable tool for probing auxin structure-activity relationships . This compound is of significant interest in advanced plant physiology and biochemistry research. Scientists can use it to investigate the mechanisms of auxin signaling, transport, and metabolism in plant systems . Beyond plant biology, fluorinated indoleacetic acid derivatives are also explored in other research areas, including their potential as cytotoxic agents in enzyme-targeted cancer therapy studies, where they can be activated by specific enzymes like horseradish peroxidase (HRP) to induce apoptosis in targeted cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(4,7-difluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZBQOJTNDXRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CN2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in numerous cellular processes such as glycogen metabolism and cell signaling . Additionally, this compound may interact with other proteins and receptors, contributing to its diverse biological activities.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and receptors, leading to inhibition or activation of their functions. For example, indole derivatives have been shown to inhibit GSK-3, which plays a role in various signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that indole derivatives can exhibit stability and sustained biological activity under specific conditions . The compound’s stability and degradation over time need to be thoroughly investigated to understand its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450, which play a crucial role in their biotransformation . Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . Studying these interactions can help elucidate the compound’s mechanism of action and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Indole derivatives can be directed to specific cellular compartments through targeting signals and post-translational modifications . Understanding the subcellular distribution of this compound can provide insights into its biological effects and potential therapeutic applications.

Biological Activity

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Overview of Indole Derivatives

Indole derivatives are recognized for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. They exhibit a wide range of pharmacological properties, including:

  • Antiviral
  • Antimicrobial
  • Anti-inflammatory
  • Anticancer
  • Antidiabetic

The structural modifications in indole derivatives, such as the introduction of fluorine atoms, can enhance their biological activity and selectivity towards specific targets.

The biological activity of this compound is primarily attributed to its interaction with cellular receptors and enzymes. The presence of fluorine atoms increases the compound's lipophilicity and binding affinity, which may lead to enhanced efficacy in modulating signaling pathways involved in various diseases.

Target Interactions

Indole derivatives often target key proteins involved in cell signaling and regulation. For example, they can inhibit the activity of kinases or modulate the expression of genes associated with inflammation and cancer progression. Research indicates that these compounds can also interfere with microbial virulence factors, thereby exhibiting antibacterial properties.

Anticancer Activity

Studies have shown that indole derivatives can induce apoptosis in cancer cells through various pathways. For instance, this compound has been observed to inhibit cell proliferation in several cancer cell lines. The mechanism involves:

  • Induction of cell cycle arrest
  • Activation of caspases leading to apoptosis
  • Modulation of oncogenic signaling pathways

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria; disrupts biofilm
Anti-inflammatoryReduces inflammatory markers in vitro
AntiviralInhibits viral replication in cell cultures

Case Studies and Research Findings

  • Anticancer Study : A recent study evaluated the cytotoxic effects of this compound on A431 and Jurkat cells. The results indicated a significant reduction in cell viability with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation focused on the compound's ability to inhibit biofilm formation by Pseudomonas aeruginosa. The study found that treatment with this compound resulted in a marked decrease in biofilm biomass and bacterial viability .
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

Scientific Research Applications

Biochemical Properties

The compound has the molecular formula C10H7F2NO2C_{10}H_{7}F_{2}NO_{2} and a molecular weight of 211.16 g/mol. It exhibits a range of biochemical properties that make it a valuable research tool. Key aspects include:

  • Enzyme Interactions : It interacts with enzymes such as glycogen synthase kinase-3 (GSK-3), influencing cellular processes like glycogen metabolism and signaling pathways.
  • Cellular Effects : The compound modulates cell signaling pathways, gene expression, and cellular metabolism, affecting processes like proliferation and apoptosis.
  • Transport Mechanisms : Its transport within cells is facilitated by specific transporters, influencing its localization and biological activity.

Biological Activities

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid exhibits a diverse range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and caspase activation.
  • Antimicrobial Properties : The compound shows efficacy against various pathogens by disrupting bacterial membranes and inhibiting biofilm formation.
  • Anti-inflammatory Effects : It reduces inflammatory markers in vitro, showcasing potential in treating inflammatory diseases.
  • Antiviral Effects : The compound has been observed to inhibit viral replication in cell cultures.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria; disrupts biofilm
Anti-inflammatoryReduces inflammatory markers in vitro
AntiviralInhibits viral replication in cell cultures

Anticancer Study

A study evaluated the cytotoxic effects of this compound on A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. Results indicated a significant reduction in cell viability with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests its potential as an effective anticancer agent.

Antimicrobial Efficacy

Research focused on the compound's ability to inhibit biofilm formation by Pseudomonas aeruginosa. The study reported that treatment with this compound resulted in a marked decrease in biofilm biomass and bacterial viability, indicating its potential use in combating antibiotic-resistant infections.

Anti-inflammatory Effects

In vitro assays demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This positions the compound as a candidate for developing anti-inflammatory therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Indole-3-acetic Acid Derivatives

Fluorination patterns significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight Key Properties
2-(4,7-Difluoro-1H-indol-3-yl)acetic acid 4-F, 7-F Not provided C₁₀H₇F₂NO₂ 227.17 g/mol High similarity (0.93) to target compound; fluorines enhance lipophilicity .
2-(4,6-Difluoro-1H-indol-3-yl)acetic acid 4-F, 6-F 126030-75-9 C₁₀H₇F₂NO₂ 227.17 g/mol Similarity score 0.98; positional isomerism affects electronic distribution .
2-(5-Fluoro-1H-indol-3-yl)acetic acid 5-F 1019115-63-9 C₁₀H₈FNO₂ 193.17 g/mol Single fluorine substitution reduces steric hindrance; used in protein-ligand studies .
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-CH₃ 52531-20-1 C₁₁H₁₁NO₂ 189.21 g/mol Methyl group increases hydrophobicity; used in R&D (safety data available) .
2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic acid 1-(4-Fluorobenzyl) 176204-51-6 C₁₇H₁₃FNO₂ 297.29 g/mol Fluorobenzyl group introduces π-π stacking potential; metabolite of synthetic cannabinoids .
Key Observations:
  • Positional Isomerism: Fluorine at position 4 and 7 (target compound) vs.
  • Substituent Effects : Methyl groups (e.g., 6-CH₃ in CAS 52531-20-1) increase hydrophobicity compared to fluorine, affecting membrane permeability .
  • Biological Relevance : The fluorobenzyl derivative (CAS 176204-51-6) demonstrates the role of fluorinated substituents in metabolic pathways and drug design .

Functionalized Indole-3-acetic Acid Derivatives

Modifications beyond fluorination include esterification, sulfonamide conjugation, and ketone introduction:

Compound Name Modification CAS No. Key Findings
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate Ester + nitrobenzoyl group Not provided Pro-drug candidate with antitumor activity; nitro group enhances redox activity .
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid Chlorobenzoyl + methoxy Not provided Synthesized via automated HPLC (43% yield); chlorobenzoyl group aids in π-stacking .
2-(7-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid Oxo group at position 2 CID 80051907 Ketone moiety increases acidity (pKa ~3.5); hydrogen bonding with sulfonamide targets .
Key Observations:
  • Ester vs.
  • Ketone Functionality : The oxo group in CID 80051907 enhances hydrogen-bonding capacity, critical for enzyme inhibition .

Non-Fluorinated Indole-3-acetic Acid Derivatives

Unsubstituted or minimally substituted analogs provide baseline comparisons:

Compound Name CAS No. Molecular Weight Key Differences
2-(1H-Indol-3-yl)acetic acid 87-51-4 175.18 g/mol Base structure; lacks fluorination, reducing metabolic stability .
(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid 45791030 219.24 g/mol Dimethyl and oxo groups increase steric bulk; used in crystal engineering .
Key Observations:
  • Fluorine Impact : The target compound’s fluorination improves metabolic stability compared to unsubstituted analogs .

Preparation Methods

Synthetic Routes Involving Indole Functionalization and Fluorination

Friedel–Crafts Fluoroacetylation of Indoles

A catalyst- and additive-free method for fluoroacetylation of indoles has been reported, which uses fluorinated acetic acids as reagents to produce fluoromethyl indol-3-yl ketones efficiently. This protocol is notable for its simplicity, good yields, and water as the only byproduct, making it environmentally friendly and straightforward for synthesizing fluorinated indole derivatives such as 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid precursors.

  • Reaction conditions: Direct reaction of indoles with fluorinated acetic acids without catalysts or additives.
  • Advantages: High yields, simple workup, and minimal byproducts.
  • Applications: Synthesis of fluoromethyl indol-3-yl ketones, which can be converted into acetic acid derivatives.

This method is described in The Journal of Organic Chemistry (2016) and is applicable for preparing fluorinated indole acetic acids by subsequent oxidation or hydrolysis steps.

Multi-Step Synthesis via Indole Alkylation and Ketone Intermediates

Seven-Step Route via Benzotriazolyl Intermediates

A more elaborate synthetic pathway involves:

  • Hydroxymethylation of benzotriazole,
  • Conversion to chloromethyl benzotriazole,
  • Alkylation of indole with chloromethyl benzotriazole,
  • Lithiation and reaction with esters to form α-benzotriazolyl ketones,
  • Debenzotriazolylation to yield ketones,
  • Corey–Chaykovsky epoxidation to form oxiranes,
  • Ring opening of oxiranes with nucleophiles.

This approach was used to synthesize various indole derivatives, including fluorinated analogs, with moderate to good yields.

  • Key reagents: Sodium hydride, n-butyllithium, zinc/acetic acid, trimethylsulfoxonium iodide.
  • Solvents: DMSO, THF, ethanol, dichloromethane, acetonitrile.
  • Yield improvements: Microwave heating reduced reaction times and improved yields in some steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,7-Difluoro-1H-indol-3-yl)acetic acid
Reactant of Route 2
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2-(4,7-Difluoro-1H-indol-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.